molecular formula C8H14BF3KN B13565949 Potassium (1-cyclopropylpiperidin-4-yl)trifluoroboranuide

Potassium (1-cyclopropylpiperidin-4-yl)trifluoroboranuide

Cat. No.: B13565949
M. Wt: 231.11 g/mol
InChI Key: WECYOSWIBQDHFV-UHFFFAOYSA-N
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Description

Potassium (1-cyclopropylpiperidin-4-yl)trifluoroboranuide is a chemical compound with the molecular formula C8H14BF3KN. It is known for its unique structure, which includes a cyclopropyl group attached to a piperidine ring, and a trifluoroborate group. This compound is used in various scientific research applications due to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (1-cyclopropylpiperidin-4-yl)trifluoroboranuide typically involves the reaction of 1-cyclopropylpiperidine with a trifluoroborate reagent in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:

    Reactants: 1-cyclopropylpiperidine, trifluoroborate reagent, potassium base.

    Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Potassium (1-cyclopropylpiperidin-4-yl)trifluoroboranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperidine derivatives .

Scientific Research Applications

Potassium (1-cyclopropylpiperidin-4-yl)trifluoroboranuide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Potassium (1-cyclopropylpiperidin-4-yl)trifluoroboranuide involves its interaction with specific molecular targets. The trifluoroborate group plays a crucial role in its reactivity, facilitating the formation of new bonds through transmetalation processes in Suzuki-Miyaura coupling reactions. The compound’s unique structure allows it to participate in various chemical transformations, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (1-cyclopropylpiperidin-4-yl)trifluoroboranuide is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H14BF3KN

Molecular Weight

231.11 g/mol

IUPAC Name

potassium;(1-cyclopropylpiperidin-4-yl)-trifluoroboranuide

InChI

InChI=1S/C8H14BF3N.K/c10-9(11,12)7-3-5-13(6-4-7)8-1-2-8;/h7-8H,1-6H2;/q-1;+1

InChI Key

WECYOSWIBQDHFV-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CCN(CC1)C2CC2)(F)(F)F.[K+]

Origin of Product

United States

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